molecular formula C7H12ClNO2 B1602232 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride CAS No. 646055-94-9

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Cat. No. B1602232
M. Wt: 177.63 g/mol
InChI Key: BPDNZBDSXBHMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is a chemical compound with the formula C7H12CLNO2 . It is a derivative of 7-azabicyclo[2.2.1]heptane .


Synthesis Analysis

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid . An alternative five-step route which gives 1 in 36% yield but which requires large amounts of platinum oxide has also been developed .


Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is characterized by a seven-membered ring with a nitrogen atom and a carboxylic acid group . The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H .


Chemical Reactions Analysis

7-Azabicyclo[2.2.1]heptane derivatives are known to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.63 . It is a powder at room temperature . The melting point is reported to be between 209-210 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis and Derivatives

Synthesis of Enantiopure Analogues : Research has demonstrated the synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, showcasing their importance as restricted analogues of 3-hydroxyproline. These compounds serve as precursors for various biologically active molecules, including epibatidine analogues (Avenoza et al., 2002).

Organocatalytic Applications : Another study highlighted the catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in aldol reactions, comparing its selectivity and efficiency with monocyclic analogues. This work underscores the compound's utility in synthetic chemistry for enhancing reaction outcomes (Armstrong et al., 2009).

Material Science and Structural Studies

Structural Characterization : The structural characterization of the 7-azabicyclo[2.2.1]heptane nucleus, found in compounds like epibatidine, emphasizes its relevance in the study of bioactive molecules. Detailed analysis of its hydrochloride salt form provides insights into the compound's physicochemical properties (Britvin et al., 2017).

Synthetic Methodology Development

Novel Synthetic Routes : Research focusing on the development of novel synthetic routes for 7-azabicyclo[2.2.1]heptane derivatives reveals the versatility of these compounds. Techniques such as bridgehead radical reactions have been explored, demonstrating the synthetic potential of 7-azabicyclo[2.2.1]heptane systems for generating diverse derivatives, including those with biological activity (Avenoza et al., 2002).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-1-3-8(6)4-2-5;/h5-6H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDNZBDSXBHMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580166
Record name 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

CAS RN

646055-94-9
Record name 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Reactant of Route 2
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Reactant of Route 3
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Reactant of Route 5
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Reactant of Route 6
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.